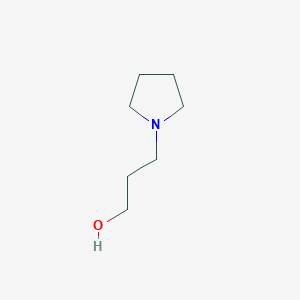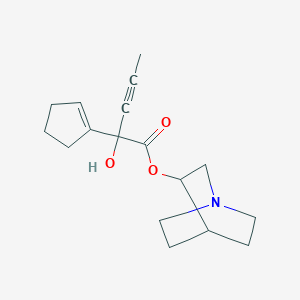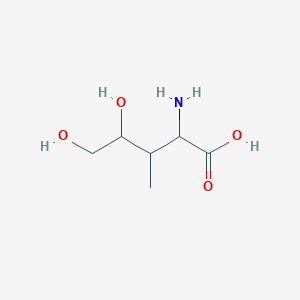
2-氨基-3-碘吡啶
描述
2-Amino-3-iodopyridine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the third carbon of the pyridine ring
科学研究应用
2-Amino-3-iodopyridine has a wide range of applications in scientific research:
作用机制
Target of Action
2-Amino-3-iodopyridine, also known as 3-Iodopyridin-2-amine, primarily targets the respiratory system . It is classified as a specific target organ toxicant following single exposure
Mode of Action
It is known to cause skin irritation, serious eye damage, and toxicity to the respiratory system upon exposure .
Biochemical Pathways
Given its toxicity to the respiratory system, it may influence pathways related to respiratory function .
Pharmacokinetics
It is known to have high gi absorption and is considered to be bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.52 .
Result of Action
Exposure to this compound can result in skin irritation, serious eye damage, and toxicity to the respiratory system .
Action Environment
The action, efficacy, and stability of 2-Amino-3-iodopyridine can be influenced by environmental factors. For instance, it is recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid creating dust or aerosols . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .
生化分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-3-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2-aminopyridine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of 2-amino-3-iodopyridine often involves large-scale iodination reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions: 2-Amino-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-3-azidopyridine or 2-amino-3-cyanopyridine can be formed.
Coupling Products: Complex biaryl compounds or heterocyclic systems can be synthesized through coupling reactions.
相似化合物的比较
2-Amino-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine.
2-Amino-3-chloropyridine: Contains a chlorine atom at the third position.
2-Amino-3-fluoropyridine: Features a fluorine atom at the third position.
Uniqueness: 2-Amino-3-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it particularly useful in certain synthetic applications, such as coupling reactions .
属性
IUPAC Name |
3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNBWSHTUFGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376767 | |
| Record name | 2-Amino-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104830-06-0 | |
| Record name | 2-Amino-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-amino-3-iodopyridine of interest in medicinal chemistry?
A: 2-Amino-3-iodopyridine serves as a crucial starting material for synthesizing 7-azaindole derivatives [, ]. These derivatives are of significant interest in medicinal chemistry due to their resemblance to indoles, which are found in many natural compounds and pharmaceuticals. 7-Azaindoles hold potential for creating new drugs with improved properties.
Q2: What is the key reaction involving 2-amino-3-iodopyridine in the synthesis of 7-azaindoles?
A: A key reaction is a palladium-catalyzed coupling of 2-amino-3-iodopyridine with alkynes, followed by a C–N cyclization step [, ]. This efficient two-step procedure affords a variety of 2-substituted 7-azaindole derivatives in good yields. This methodology provides a straightforward route to access diversely substituted 7-azaindoles for further exploration of their biological activities.
Q3: Are there any challenges associated with the synthesis of 7-azaindoles from 2-amino-3-iodopyridine?
A: While the palladium-catalyzed coupling and cyclization strategy is efficient, optimization of reaction conditions, such as the choice of catalyst and ligands, may be necessary to achieve optimal yields and selectivity, particularly when synthesizing more complex 7-azaindole derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)






